2-[1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide
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Overview
Description
2-[1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide typically involves multiple steps. The initial step often includes the formation of the dibenzo[b,e][1,4]diazepine core through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares structural similarities but differs in functional groups and overall activity.
Ethyl acetoacetate: Another compound with a different core structure but used in similar synthetic applications.
Uniqueness
What sets 2-[1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide apart is its unique dibenzo[b,e][1,4]diazepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H35N3O3 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C28H35N3O3/c1-18(2)16-29-25(33)17-31-23-9-7-6-8-21(23)30-22-14-28(3,4)15-24(32)26(22)27(31)19-10-12-20(34-5)13-11-19/h6-13,18,27,30H,14-17H2,1-5H3,(H,29,33) |
InChI Key |
YBAVOLRHVSOYFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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